Desmethylofloxacin
Übersicht
Beschreibung
Synthesis Analysis
Desmethylofloxacin synthesis involves the methylation of the corresponding des-methyl secondary amine, a precursor in its synthesis pathway. The methylation reaction is regioselective, predominantly yielding the preferred methyl amine at high temperatures in DMF (Dimethylformamide), a common solvent used in organic synthesis. This process results in Levofloxacin with a high chemical yield after a synthesis period of approximately 45 minutes (Berridge & Burnazi, 2001).
Molecular Structure Analysis
The molecular structure of Desmethylofloxacin is characterized by the absence of a methyl group compared to its parent compound, Levofloxacin. This slight modification significantly impacts the molecule's interaction with bacterial enzymes, influencing its antibacterial activity. The structure involves a core fluoroquinolone framework with a carboxylic acid and a fluorine atom, contributing to its potent antibacterial properties.
Chemical Reactions and Properties
Desmethylofloxacin undergoes various chemical reactions, including electrochemical degradation, where it can be effectively broken down in the presence of specific electrodes. This degradation involves processes such as hydroxylation, decarboxylation, and defluorination, leading to the formation of smaller, less complex molecules (Xia & Dai, 2018).
Physical Properties Analysis
The physical properties of Desmethylofloxacin, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as an antibiotic. While specific data on Desmethylofloxacin are scarce, Levofloxacin, its closely related compound, is known to exhibit good solubility in water and stability under various conditions, which can be indicative of Desmethylofloxacin's physical characteristics.
Chemical Properties Analysis
The chemical properties of Desmethylofloxacin, including its reactivity, photostability, and interactions with other molecules, are essential for its pharmacological profile. Studies on Levofloxacin have shown that it forms stable cocrystals with other compounds, improving its hygroscopicity and photostability, which could be relevant for Desmethylofloxacin as well (Shinozaki et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Susceptibilities to Methicillin-Resistant Staphylococci: Desmethylofloxacin, as part of the novel des-F(6)-quinolone DX-619, shows potent activity against healthcare- and community-associated methicillin-resistant staphylococci, suggesting its potential as a candidate for treating methicillin-resistant Staphylococcus aureus infections (Watanabe, Ito, & Hiramatsu, 2007).
Analytical Methodology in Pharmaceuticals
- Determination in Human Plasma: A novel method for the determination of levofloxacin, a compound related to desmethylofloxacin, in human plasma has been developed, indicating the importance of desmethylofloxacin in analytical methodologies (Meng & Wang, 2019).
Synthesis and Derivatives
- Synthesis of Novel Levofloxacin Derivatives: Research on synthesizing novel levofloxacin derivatives, which include desmethylofloxacin, has shown significant antibacterial activities, particularly against Gram-positive bacteria (Mohammadhosseini et al., 2012).
Ecotoxicological Studies
- Alterations of Biomolecules in Algae: Levofloxacin, closely related to desmethylofloxacin, induces alterations in the structure and function of biomolecules in algae, providing insights into the ecotoxicological effects of fluoroquinolones (Xiong et al., 2020).
Pharmacokinetics in Renal Failure
- Pharmacokinetics in Chronic Renal Failure: The pharmacokinetics of ofloxacin and desmethylofloxacin in patients with chronic renal failure have been studied, highlighting their role in patients with impaired renal function (White et al., 2012).
Veterinary Medicine
- Use in Veterinary Medicine: Levofloxacin, a compound related to desmethylofloxacin, is used in veterinary medicine, demonstrating its broader application beyond human medicine (Sitovs, Sartini, & Giorgi, 2021).
Environmental Impact and Remediation
- Mitigation from Aqueous Media: Research on the mitigation of levofloxacin from aqueous media by adsorption provides insights into the environmental impact and potential remediation strategies for related compounds like desmethylofloxacin (Iwuozor et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWRSOHWLYXRRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231730 | |
Record name | Desmethylofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylofloxacin | |
CAS RN |
82419-46-3 | |
Record name | Desmethylofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.